molecular formula C9H18ClNO3S B13568059 8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride

8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride

Katalognummer: B13568059
Molekulargewicht: 255.76 g/mol
InChI-Schlüssel: LEPUFJPLYRQSDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Oxa-3lambda6-thia-11-azaspiro[5This compound is characterized by its unique spiro structure, which includes oxygen, sulfur, and nitrogen atoms, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

The synthesis of 8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride typically involves multiple steps, including the formation of the spiro structure and the incorporation of the hydrochloride group. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale reactions under controlled conditions to ensure consistency and quality of the final product .

Analyse Chemischer Reaktionen

8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride can be compared with other similar compounds, such as:

    8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione: Lacks the hydrochloride group, which may affect its solubility and reactivity.

    8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dione sulfate: Contains a sulfate group instead of a hydrochloride group, which may influence its chemical properties and applications.

The uniqueness of this compound lies in its specific spiro structure and the presence of the hydrochloride group, which can enhance its solubility and reactivity in certain contexts.

Eigenschaften

Molekularformel

C9H18ClNO3S

Molekulargewicht

255.76 g/mol

IUPAC-Name

8-oxa-3λ6-thia-11-azaspiro[5.6]dodecane 3,3-dioxide;hydrochloride

InChI

InChI=1S/C9H17NO3S.ClH/c11-14(12)5-1-9(2-6-14)7-10-3-4-13-8-9;/h10H,1-8H2;1H

InChI-Schlüssel

LEPUFJPLYRQSDM-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CCC12CNCCOC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.